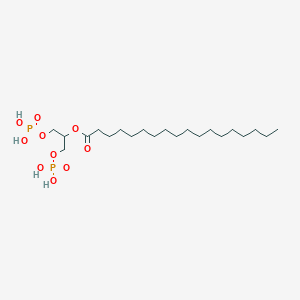

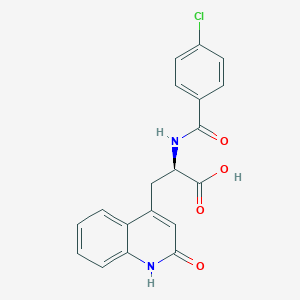

![molecular formula C9H5ClOS B051202 Benzo[b]thiophene-7-carbonyl chloride CAS No. 120081-47-2](/img/structure/B51202.png)

Benzo[b]thiophene-7-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

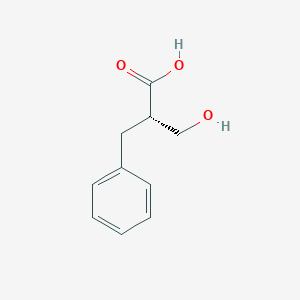

Benzo[b]thiophene-7-carbonyl chloride is a chemical compound used in proteomics research . It is a derivative of benzothiophene, a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Molecular Structure Analysis

The molecular formula of Benzo[b]thiophene-7-carbonyl chloride is C9H5ClOS . The InChI code is 1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H .Chemical Reactions Analysis

Thiophene derivatives, including Benzo[b]thiophene-7-carbonyl chloride, can undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

Benzo[b]thiophene-7-carbonyl chloride is a beige solid . It has a molecular weight of 196.66 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis of Thiophene Derivatives

Benzo[b]thiophene-7-carbonyl chloride: is a key intermediate in the synthesis of various thiophene derivatives. These derivatives are significant due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound can undergo heterocyclization with different substrates, leading to the creation of new molecules with potential pharmacological applications.

Material Science and Industrial Chemistry

In material science, thiophene derivatives play a crucial role as corrosion inhibitors . Benzo[b]thiophene-7-carbonyl chloride can be used to develop molecules that prevent corrosion, enhancing the longevity and durability of materials in industrial applications.

Organic Semiconductors

Thiophene-based molecules are prominent in the advancement of organic semiconductors . Benzo[b]thiophene-7-carbonyl chloride can be utilized to create organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Pharmaceutical Sciences

The compound has applications in pharmaceutical sciences due to its role in the synthesis of drugs with thiophene rings. For instance, it can be used to create molecules similar to suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .

Synthesis of Organosulfur Compounds

Benzo[b]thiophene-7-carbonyl chloride: is involved in the one-step synthesis of multisubstituted benzothiophenes, which are important in various research fields, including pharmaceutical sciences and materials chemistry . This process allows for the creation of complex molecules with diverse functional groups.

Postfunctionalization Reactions

The compound is used in postfunctionalization reactions with single-walled carbon nanotubes (SWCNTs), which are studied for their potential in creating advanced materials with enhanced properties . This application demonstrates the versatility of Benzo[b]thiophene-7-carbonyl chloride in nanotechnology and materials engineering.

Safety and Hazards

Benzo[b]thiophene-7-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

While the future directions for Benzo[b]thiophene-7-carbonyl chloride are not explicitly mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mécanisme D'action

Target of Action

Benzo[b]thiophene-7-carbonyl chloride is a chemical compound that has been studied for its potential anticancer effects . The primary targets of this compound are cancer cells, particularly HT-29 and A549 cell lines . The compound interacts with these cells, leading to changes in their growth and proliferation .

Mode of Action

The compound’s mode of action involves its interaction with the VEGFR2 receptor, a key player in angiogenesis . The compound binds well to the active site of the VEGFR2 receptor, inhibiting its function and thus potentially slowing down the growth of cancer cells .

Biochemical Pathways

Its ability to bind to the vegfr2 receptor suggests that it may impact pathways related to angiogenesis, a process crucial for tumor growth and metastasis .

Result of Action

In vitro studies have shown that Benzo[b]thiophene-7-carbonyl chloride exhibits antiproliferative activities on HT-29 and A549 cancer cell lines . Specifically, it has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Action Environment

The action, efficacy, and stability of Benzo[b]thiophene-7-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is a beige solid that should be stored at room temperature . It is also important to note that the compound is classified as hazardous, with safety information indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-benzothiophene-7-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILFWFGWWHGBHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557787 |

Source

|

| Record name | 1-Benzothiophene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-7-carbonyl chloride | |

CAS RN |

120081-47-2 |

Source

|

| Record name | 1-Benzothiophene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)